Isonaringin

Description

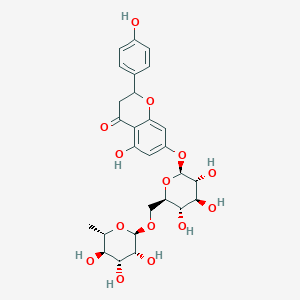

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-7,10,16,18,20-29,31-36H,8-9H2,1H3/t10-,16?,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTFHSYLYXVTHC-TUURGLJWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isonaringin: A Comprehensive Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonaringin, a flavanone-7-O-glycoside, is a naturally occurring flavonoid found predominantly in citrus fruits. As a structural isomer of the more widely known naringin, this compound is gaining attention for its potential pharmacological activities, including its anti-inflammatory properties. This technical guide provides an in-depth overview of the chemical structure of this compound, supported by key identifiers and physicochemical data. Furthermore, it details experimental protocols for its extraction, analysis, and the investigation of its modulatory effects on key cellular signaling pathways, namely NF-κB and ERK. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound, also known as Narirutin, is structurally characterized by a naringenin (B18129) aglycone linked to a rutinose disaccharide at the 7-hydroxyl position. The rutinose moiety consists of α-L-rhamnose and β-D-glucose linked via a 1→6 glycosidic bond.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydrochromen-4-one | [1][2] |

| SMILES | C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=CC(=C4C(=O)C--INVALID-LINK--C5=CC=C(C=C5)O)O)O)O)O)O)O">C@@HO | [3] |

| InChI Key | HXTFHSYLYXVTHC-TUURGLJWSA-N | [4] |

| CAS Number | 14259-46-2 | [2][5] |

| Molecular Formula | C₂₇H₃₂O₁₄ | [1][6] |

| Molecular Weight | 580.54 g/mol | [6] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to light yellow powder | [2] |

| Solubility | Soluble in methanol (B129727), ethanol, acetone, acetic acid, dilute alkali solution, and hot water. Insoluble in non-polar solvents such as petroleum ether. | [2] |

| Melting Point | 162-164°C | [2] |

| Boiling Point | 924.3±65.0 °C (Predicted) | [2] |

Experimental Protocols

Extraction and Purification of this compound from Citrus Peel

This protocol is adapted from established methods for the extraction of flavonoids from citrus sources.

Materials:

-

Dried and powdered citrus peel

-

Methanol

-

n-Hexane

-

Rotary evaporator

-

Filtration apparatus

-

Heating mantle

Procedure:

-

Maceration: Macerate 50g of dried citrus peel powder with 550 mL of methanol for 72 hours at room temperature.[3]

-

Filtration and Concentration: Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain a dry methanol extract.[3]

-

Liquid-Liquid Partitioning: Dissolve the dry extract in 50 mL of water heated to 70°C. Extract the aqueous solution twice with 20 mL of n-hexane to remove non-polar impurities. Discard the n-hexane layer.[3]

-

Crystallization: To the remaining aqueous phase, add 25 mL of isopropanol and heat the solution to reduce its volume by half.[3]

-

Isolation: Cool the concentrated solution in a refrigerator to induce crystallization. Collect the formed crystals by filtration.[3]

-

Drying: Dry the purified crystals in a desiccator or under vacuum.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-5 min, 10% A; 5-25 min, linear gradient to 40% A; 25-30 min, linear gradient to 100% A.[8]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: 280 nm.[9]

-

Injection Volume: 20 µL.[9]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the extracted and purified sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is a key technique for the structural elucidation of flavonoids. The fragmentation pattern of this compound provides valuable structural information.

Key Fragmentation Pathways (Negative Ion Mode):

-

Loss of the Rutinose Moiety: The primary fragmentation involves the cleavage of the glycosidic bond, resulting in the loss of the rutinose sugar (308 Da) and the formation of the naringenin aglycone anion at m/z 271.[4]

-

Fragmentation of the Naringenin Aglycone: The naringenin aglycone (m/z 271) can undergo further fragmentation, typically through retro-Diels-Alder (rDA) reactions in the C-ring, leading to characteristic fragment ions.[4]

Caption: Mass Spectrometry Fragmentation of this compound.

Biological Activity and Signaling Pathways

This compound and its aglycone, naringenin, have been reported to possess anti-inflammatory properties, primarily through the modulation of the NF-κB and ERK signaling pathways.[10]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses.[11] Naringin has been shown to suppress the activation of this pathway.[10]

Experimental Protocol: Investigation of NF-κB Inhibition

This protocol outlines a general workflow to assess the effect of this compound on NF-κB activation in a cell-based assay.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Lipopolysaccharide (LPS)

-

Reagents for Western blotting (primary antibodies for p-IκBα, IκBα, and β-actin; secondary antibody)

-

Reagents for quantitative real-time PCR (qRT-PCR) (primers for NF-κB target genes like TNF-α, IL-6)

Procedure:

-

Cell Culture and Treatment: Culture RAW 264.7 cells in DMEM. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for protein analysis, 6 hours for gene expression analysis).

-

Western Blot Analysis:

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. Use β-actin as a loading control.

-

Incubate with a suitable secondary antibody and visualize the protein bands. A decrease in the p-IκBα/IκBα ratio indicates inhibition of NF-κB activation.[10]

-

-

qRT-PCR Analysis:

-

Isolate total RNA from the cells and synthesize cDNA.

-

Perform qRT-PCR using primers for NF-κB target genes (e.g., TNF-α, IL-6).

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH). A decrease in the expression of these genes indicates downstream inhibition of the NF-κB pathway.

-

Caption: this compound's Modulation of the NF-κB Pathway.

Modulation of the ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is involved in various cellular processes, including inflammation.[12]

Experimental Protocol: Investigation of ERK Inhibition

This protocol describes a general method to study the effect of this compound on ERK activation.

Materials:

-

Appropriate cell line (e.g., HaCaT keratinocytes)

-

Cell culture medium and supplements

-

This compound

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Reagents for Western blotting (primary antibodies for p-ERK, ERK, and β-actin; secondary antibody)

Procedure:

-

Cell Culture and Treatment: Culture the chosen cell line to 80% confluency. Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with a suitable agonist like PMA (e.g., 100 ng/mL) for a defined period (e.g., 15-30 minutes).

-

Western Blot Analysis:

-

Lyse the cells and quantify the protein content.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. Use β-actin as a loading control.

-

Add the appropriate secondary antibody and visualize the bands. A reduction in the p-ERK/ERK ratio suggests an inhibitory effect of this compound on the ERK pathway.

-

Caption: this compound's Potential Effect on the ERK Pathway.

Conclusion

This compound presents a compelling subject for further research in medicinal chemistry and pharmacology. This guide provides foundational knowledge of its chemical structure and offers practical experimental protocols for its study. The detailed methodologies for extraction, analysis, and investigation of its impact on key inflammatory signaling pathways should facilitate and encourage further exploration of this compound's therapeutic potential. The provided data and protocols are intended to be a starting point, and researchers are encouraged to optimize these methods for their specific experimental systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Naringenin and Senecioic Acid Ester Derivatives and Biological Evaluation of the Astrocyte Antioxidant Mechanism and Reactivity After Inflammatory Stimulus [mdpi.com]

- 3. New Method for Isolation of Naringin Compound from Citrus maxima [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. elifesciences.org [elifesciences.org]

Isonaringin: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Significance

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Isonaringin is a flavanone-7-O-glycoside, a type of flavonoid, predominantly found in citrus fruits.[1] Like its isomer naringin (B1676962), this compound contributes to the bitter taste of certain citrus species.[2] This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a particular focus on its discovery, natural distribution, isolation methodologies, and significant biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Characterization

While the precise historical details of the initial discovery and isolation of this compound are not extensively documented in readily available literature, its identification is intrinsically linked to the broader study of flavonoids in citrus fruits. Early phytochemical investigations of citrus species led to the isolation and characterization of a variety of flavonoid glycosides, including naringin and its structural isomer, this compound. The differentiation between these isomers is based on the linkage of the rhamnoglucoside sugar moiety to the flavanone (B1672756) backbone.

Natural Sources of this compound

This compound is naturally present in a variety of citrus fruits, often co-occurring with its more abundant isomer, naringin. The concentration of this compound can vary significantly depending on the fruit species, cultivar, maturity, and the specific part of the fruit.

Table 1: Quantitative Analysis of Naringin and Naringenin (B18129) in Citrus x paradisi L. Peel Extracts

| Extraction Method | Ethanol Concentration (%) | Naringin (mg/g DW) | Naringenin (µg/g DW) |

| Ultrasound and Reflux | 50 | 49.13 | 63.99 |

Data sourced from a 2023 study on oxidative stress modulation by citrus extracts.[3]

It is important to note that while this table provides quantitative data for naringin and its aglycone naringenin, it highlights the significant presence of these related flavonoids in citrus peel, a primary source of this compound.

Isolation and Purification Protocols

The isolation of this compound from plant material generally follows standard phytochemical extraction and purification techniques. While specific protocols exclusively for this compound are not always detailed, the methodologies used for the isolation of the structurally similar and often co-occurring flavonoid, naringin, are directly applicable.

A general workflow for the isolation of this compound from citrus peel is outlined below.

Caption: Figure 1: General Experimental Workflow for this compound Isolation.

Detailed Experimental Protocol for Naringin Isolation (Adaptable for this compound)

This protocol is based on a method described for the isolation of naringin from Citrus maxima and can be adapted for this compound.[4]

-

Sample Preparation: The albedo (the white, spongy part of the citrus peel) is cut into small pieces, sun-dried for three days, and then oven-dried for 24 hours. The dried material is then ground into a fine powder.[4]

-

Extraction: 50 grams of the powdered albedo is macerated in 550 ml of methanol (B129727) for three days.[4]

-

Concentration: The resulting filtrate is separated and evaporated using a rotary evaporator to yield a dry methanol extract.[4]

-

Partitioning: The dry extract is reconstituted with 50 ml of water and heated at 70°C for 30 minutes. This solution is then extracted twice with 20 ml of n-hexane to remove non-polar compounds. The mixture is allowed to stand for 3-4 days between extractions.[4]

-

Crystallization: 25 ml of isopropanol (B130326) is added to the aqueous phase, which is then heated to reduce the volume by half, promoting crystallization.[4]

-

Purification: The formed crystals are purified by recrystallization to remove impurities.[4]

-

Purity Assessment: The purity of the isolated compound is assessed using Thin Layer Chromatography (TLC).[4]

-

Structural Confirmation: The functional groups of the isolated compound are confirmed using Fourier Transform Infrared (FT-IR) spectroscopy.[4]

Biological Activities and Signaling Pathways

This compound, along with its aglycone naringenin, exhibits a wide range of biological activities, making it a compound of significant interest for pharmaceutical and nutraceutical applications.[1]

4.1. Anti-inflammatory Activity

This compound and its related compounds have demonstrated potent anti-inflammatory properties.[1] The primary mechanism of this activity involves the modulation of key inflammatory signaling pathways.

Caption: Figure 2: this compound's Anti-inflammatory Signaling Pathway.

The anti-inflammatory effects of naringin, and by extension this compound, are largely attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-6, COX-2, and iNOS.[6] Naringin has been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.[5]

4.2. Anticancer Activity

This compound and its aglycone naringenin have been investigated for their potential anticancer properties.[1][6] Their mechanisms of action are multifaceted and involve the modulation of several signaling pathways critical for cancer cell proliferation, survival, and metastasis.[6]

Caption: Figure 3: this compound's Anticancer Signaling Pathways.

Studies on naringin and naringenin have shown that they can inhibit the proliferation of cancer cells by modulating signaling pathways such as the PI3K/Akt/mTOR and MAPK (ERK, p38) pathways.[6][7] The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Naringin has been found to block the PI3K/Akt pathway, leading to the induction of pro-death autophagy in gastric cancer cells.[6] Furthermore, naringenin has been shown to suppress the migration and invasion of glioblastoma cells by inhibiting the ERK and p38 signaling pathways, which are involved in metastasis.[6]

Table 2: Summary of Key Biological Activities and Affected Signaling Pathways of Naringin/Naringenin

| Biological Activity | Key Signaling Pathway(s) | Cellular Effect | Reference(s) |

| Anti-inflammatory | NF-κB | Inhibition of pro-inflammatory cytokine production | [5][6] |

| Anticancer | PI3K/Akt/mTOR, MAPK (ERK, p38) | Inhibition of cell proliferation, induction of apoptosis, suppression of metastasis | [6][7] |

| Antioxidant | - | Scavenging of free radicals | [1] |

| Cardioprotective | - | Improvement of blood lipid profiles | [1] |

Conclusion

This compound, a flavonoid predominantly found in citrus fruits, represents a promising natural compound with a diverse range of beneficial biological activities. While the specific details of its initial discovery require further historical investigation, its natural sources and significant pharmacological properties, particularly its anti-inflammatory and anticancer effects, are well-documented. The established protocols for the isolation of the closely related compound naringin provide a solid foundation for the efficient extraction and purification of this compound for further research. The continued exploration of this compound's mechanisms of action, particularly its modulation of key cellular signaling pathways, will be crucial for unlocking its full potential in the development of novel therapeutics and functional foods. This technical guide serves as a foundational resource to encourage and support these future research endeavors.

References

- 1. This compound | 108815-81-2 | IEA81581 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. New Method for Isolation of Naringin Compound from Citrus maxima [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]

Isonaringin: A Comprehensive Technical Guide to its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonaringin, a flavonoid glycoside found predominantly in citrus fruits, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth analysis of the biological activities and underlying mechanisms of action of this compound and its primary bioactive metabolite, naringenin (B18129). The document elucidates its potent anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects, supported by a compilation of quantitative data from various in vitro and in vivo studies. Detailed descriptions of key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and Nrf2, are presented, complete with visual diagrams generated using the DOT language. Furthermore, this guide outlines the experimental methodologies employed in seminal research, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound (isohesperidin) is a flavanone-7-O-glycoside, an isomer of naringin (B1676962), commonly found in citrus fruits like grapefruit and oranges.[1][2] Upon oral administration, this compound, similar to naringin, undergoes hydrolysis by gut microbiota to its aglycone form, naringenin.[3][4][5] Naringenin is largely responsible for the wide spectrum of biological activities observed.[3][6][7] These activities, which include antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects, are attributed to the modulation of various cellular signaling pathways.[1][8][9] This guide aims to provide a detailed technical overview of the current understanding of this compound's biological activities and its mechanisms of action to facilitate further research and drug development.

Pharmacokinetics and Metabolism

The oral bioavailability of this compound, much like naringin, is generally low due to its poor absorption in its glycosidic form.[3][4] The crucial initial step for its biological activity is the enzymatic hydrolysis by intestinal microbiota, which cleaves the sugar moiety to release the aglycone, naringenin.[3][5] Naringenin is then absorbed and undergoes extensive phase I and phase II metabolism, primarily in the liver and intestines, leading to the formation of glucuronide and sulfate (B86663) conjugates, which are the main circulating forms.[4][5] The composition of an individual's gut microbiota can significantly influence the bioavailability and, consequently, the biological efficacy of this compound.[3] A notable characteristic of this compound and its metabolites is their ability to inhibit cytochrome P450 enzymes, particularly CYP3A4, which can lead to significant drug-food interactions, famously known as the "grapefruit juice effect".[4]

Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

This compound, primarily through its metabolite naringenin, exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways.

Mechanism of Action:

-

Inhibition of the NF-κB Pathway: A central mechanism of the anti-inflammatory action of naringenin is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), naringenin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[10][12] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2).[6][10][11]

-

Modulation of the MAPK Pathway: Naringenin also attenuates inflammation by inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway.[11][13] It has been shown to reduce the phosphorylation of key MAPK proteins such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) in response to inflammatory stimuli.[8][13]

Antioxidant Activity

This compound and naringenin are potent antioxidants that protect cells from oxidative stress-induced damage.[1][9]

Mechanism of Action:

-

Direct Radical Scavenging: The phenolic hydroxyl groups in the structure of naringenin enable it to directly scavenge free radicals, such as reactive oxygen species (ROS).[1][9]

-

Activation of the Nrf2-ARE Pathway: A key mechanism of its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[14][15][16] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. Oxidative stress or the presence of inducers like naringenin disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, upregulating the expression of phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[15][17]

Anti-cancer Activity

This compound and naringenin have demonstrated anti-cancer properties in various cancer cell lines and animal models.[8][18][19]

Mechanism of Action:

-

Induction of Apoptosis: Naringenin induces apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.[20][21] It modulates the expression of Bcl-2 family proteins, leading to a decreased Bcl-2/Bax ratio, which promotes the release of cytochrome c from mitochondria and subsequent activation of caspases (caspase-9 and caspase-3).[21]

-

Cell Cycle Arrest: It can arrest the cell cycle at different phases, such as G0/G1 or G2/M, thereby inhibiting cancer cell proliferation.[22]

-

Inhibition of PI3K/Akt and MAPK Pathways: Naringenin has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[8][21][23] By downregulating the phosphorylation of PI3K and Akt, it promotes apoptosis and inhibits tumor growth.[23] It also suppresses cancer progression by inhibiting the MAPK pathway.[8]

-

Inhibition of Angiogenesis and Metastasis: Naringenin can inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis) by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[8]

Neuroprotective Activity

Naringenin has shown significant promise in protecting against neurodegenerative diseases.[6][24][25]

Mechanism of Action:

-

Antioxidant and Anti-inflammatory Effects: As described earlier, the potent antioxidant and anti-inflammatory properties of naringenin contribute significantly to its neuroprotective effects by mitigating oxidative stress and neuroinflammation, which are key pathological features of many neurodegenerative disorders.[6][26]

-

Modulation of Signaling Pathways: Naringenin protects neurons by modulating various signaling pathways, including the PI3K/Akt and Nrf2 pathways, which promote neuronal survival and defense against oxidative damage.[6][15]

-

Anti-apoptotic Effects: In the context of neurodegeneration, naringenin inhibits neuronal apoptosis by regulating Bcl-2 family proteins and inhibiting caspase activation.[6]

Quantitative Data Summary

While a comprehensive meta-analysis of quantitative data is beyond the scope of this guide due to the heterogeneity of experimental designs, the following tables summarize representative quantitative findings from the literature.

Table 1: In Vitro Anti-inflammatory Effects of Naringin/Naringenin

| Cell Line | Stimulant | Compound | Concentration | Effect | Reference |

| RAW 264.7 | LPS | Naringin | 5 and 10 µg/mL | Decreased production of PGE2, NO, IL-6, and TNFα | [10] |

| HaCaT | UVB | Naringin | Pretreatment | Decreased expression of IL-1β, IL-6, IL-8, and COX-2 | [27] |

| HUVECs | ox-LDL | Naringin | Pretreatment | Down-regulated pro-inflammatory factors like IL-1β, IL-6, and IL-18 | [28] |

Table 2: In Vitro Anti-cancer Effects of Naringin/Naringenin

| Cell Line | Compound | Concentration | Effect | Reference |

| SNU-1 (gastric cancer) | Naringin | 10 µg/ml | Induced apoptosis and autophagy | [23] |

| HT-29 (colon cancer) | Naringenin | 0.71–2.85 mM | Inhibited proliferation | [8] |

| U87 (glioblastoma) | Naringin | 5–20 μM | Suppressed invasion and adhesion | [8] |

| A549 (lung cancer) | Naringenin | 100 and 200 µM | Reduced expression of MMP-2 and MMP-9 | [8] |

| THP-1 (leukemia) | Naringenin | Concentration-dependent | Inhibited growth by inducing apoptosis | [21] |

| MDA-MB-231 (breast cancer) | Naringenin | Time- and concentration-dependent | Inhibited cell proliferation, cell cycle arrest at G0/G1 | [22] |

| MCF-7 (breast cancer) | Naringin | IC50 of 15.3 μg/mL | Reduced cell viability | [29] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key experiments cited in the literature.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines have been utilized, including murine macrophages (RAW 264.7), human keratinocytes (HaCaT), human umbilical vein endothelial cells (HUVECs), human gastric carcinoma cells (SNU-1), human colon cancer cells (HT-29), human glioblastoma cells (U87), human lung cancer cells (A549), human leukemia cells (THP-1), and human breast cancer cells (MDA-MB-231, MCF-7).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound or naringenin for a specified duration before being stimulated with an inflammatory agent (e.g., LPS, TNF-α), an oxidative stressor, or other relevant stimuli.

Western Blot Analysis

-

Protein Extraction: Cells are lysed using RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK, Nrf2, HO-1, Bcl-2, Bax, cleaved caspase-3, p-PI3K, p-Akt) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Apoptosis Assays

-

MTT Assay: Cell viability is commonly assessed using the MTT assay, which measures the metabolic activity of cells.

-

Flow Cytometry: Apoptosis can be quantified by flow cytometry using Annexin V/Propidium Iodide (PI) staining.

-

TUNEL Assay: The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis, in situ.

-

Hoechst Staining: Nuclear morphology changes associated with apoptosis can be visualized by staining with Hoechst 33342.

Conclusion and Future Directions

This compound, primarily through its active metabolite naringenin, exhibits a remarkable range of biological activities with significant therapeutic potential. Its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects are well-documented and are mediated through the modulation of multiple key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and Nrf2. The data presented in this guide highlight the multifaceted nature of this compound's mechanism of action.

Despite the promising preclinical findings, further research is warranted. Future studies should focus on:

-

Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into human therapies.

-

Bioavailability Enhancement: Strategies to improve the oral bioavailability of this compound and naringenin, such as nanoformulations, could enhance their therapeutic efficacy.

-

Pharmacokinetic-Pharmacodynamic Modeling: Detailed pharmacokinetic and pharmacodynamic studies in humans are needed to establish optimal dosing regimens.

-

Synergistic Effects: Investigating the synergistic effects of this compound with existing therapeutic agents could lead to more effective combination therapies.

References

- 1. This compound | 108815-81-2 | IEA81581 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Naringin: Pharmacokinetics, Biological Activities and Therapeutic Application_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Citrus Flavonoids, Naringin and Naringenin, on Metabolic Syndrome and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Naringin protects against anoxia/reoxygenation-induced apoptosis in H9c2 cells via the Nrf2 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 15. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | A Systematic Review of the Preventive and Therapeutic Effects of Naringin Against Human Malignancies [frontiersin.org]

- 19. Therapeutic role of naringin in cancer: molecular pathways, synergy with other agents, and nanocarrier innovations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Naringenin inhibits migration of breast cancer cells via inflammatory and apoptosis cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Naringin induces apoptosis of gastric carcinoma cells via blocking the PI3K/AKT pathway and activating pro-death autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Naringenin: its chemistry and roles in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Naringin protects ultraviolet B-induced skin damage by regulating p38 MAPK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Naringin protects endothelial cells from apoptosis and inflammation by regulating the Hippo-YAP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Combined effects of naringin and doxorubicin on the JAK/STAT signaling pathway reduce the development and spread of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Isonaringin: A Comprehensive Technical Guide on Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonaringin, a flavanone (B1672756) glycoside synonymous with narirutin, is a naturally occurring flavonoid found predominantly in citrus fruits. As a structural isomer of naringin (B1676962), it has garnered significant interest within the scientific community for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the core physicochemical properties and solubility of this compound, offering valuable data and experimental insights for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and pharmaceutical development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₂O₁₄ | [1][2] |

| Molar Mass | 580.53 g/mol | [1][2] |

| Appearance | White to light yellow powder | [1] |

| Melting Point | 162-164 °C | [1] |

| Boiling Point (Predicted) | 924.3 ± 65.0 °C | [1] |

| Density (Predicted) | 1.66 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 7.18 ± 0.40 | [1] |

| Flash Point | 307.3 °C | [1] |

| Refractive Index (Predicted) | 1.708 | [1] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and is a key consideration in the design of dosage forms. This compound exhibits varied solubility across different solvents.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Source(s) |

| Methanol (B129727) | Soluble | [1] |

| Ethanol (B145695) | Soluble | [1] |

| DMSO | Soluble | [1] |

| Acetone | Soluble | [1] |

| Acetic Acid | Soluble | [1] |

| Dilute Alkali Solution | Soluble | [1] |

| Hot Water | Soluble | [1] |

| Petroleum Ether | Insoluble | [1] |

| Ether | Insoluble | [1] |

| Benzene | Insoluble | [1] |

| Chloroform | Insoluble | [1] |

Note: Quantitative solubility data for this compound is limited in the public domain. The solubility of its aglycone, naringenin (B18129), and its isomer, naringin, have been studied more extensively and can provide insights into the expected behavior of this compound. For instance, the solubility of naringenin in ethanol-water mixtures increases with both temperature and the mole fraction of ethanol.[3][4][5][6][7]

Experimental Protocols

Accurate and reproducible experimental data are paramount in scientific research. The following are detailed methodologies for determining the key physicochemical properties of flavonoids like this compound.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this occurs at a sharp, defined temperature.

Apparatus:

-

Melting point apparatus (with a heated block or oil bath)

-

Capillary tubes (sealed at one end)

-

Thermometer (high accuracy)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the sample using a mortar and pestle.

-

Capillary Loading: Pack the dry, powdered this compound into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a steady, controlled rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Solubility Determination (UV-Vis Spectrophotometry)

This method is widely used to quantify the solubility of compounds that absorb ultraviolet or visible light.

Principle: The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength, as described by the Beer-Lambert Law.

Apparatus:

-

UV-Vis Spectrophotometer

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Orbital shaker or magnetic stirrer

-

Centrifuge

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or ethanol).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the solubility in the original solvent.

-

Modulation of Signaling Pathways

While direct studies on this compound are emerging, research on its closely related flavonoids, naringin and naringenin, provides strong evidence for its likely biological activities. These compounds are known to modulate key signaling pathways involved in inflammation and cellular stress responses, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids like naringin have been shown to inhibit this pathway by preventing the degradation of IκBα.[1]

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates a wide array of cellular processes, including inflammation, proliferation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Key components include the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Naringin has been shown to inhibit the activation of p38 MAPK induced by stressors like UVB radiation.

Conclusion

This technical guide provides a consolidated resource on the fundamental physicochemical properties and solubility of this compound. The tabulated data and detailed experimental protocols are intended to support researchers in their efforts to unlock the full therapeutic potential of this promising natural compound. While further research is needed to fully elucidate the specific mechanisms of action of this compound, the existing knowledge on related flavonoids provides a strong foundation for future investigations into its role in modulating key cellular signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of Naringenin in Ethanol and Water Mixtures | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of naringenin in ethanol and water mixtures - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

Isonaringin Bioavailability and Pharmacokinetics: An In-depth Technical Guide

Disclaimer: Direct and extensive pharmacokinetic and bioavailability data for isonaringin is limited in publicly available scientific literature. However, this compound is a structural isomer of naringin (B1676962), a well-studied flavanone (B1672756) glycoside. The data presented in this guide primarily pertains to naringin and its aglycone metabolite, naringenin (B18129), which serves as a scientifically accepted surrogate to infer the likely pharmacokinetic profile of this compound. Both isomers are expected to share similar metabolic pathways.

Executive Summary

This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetics of the flavanone glycoside relevant to this compound, focusing on its extensively studied isomer, naringin. Naringin exhibits low oral bioavailability, primarily due to its poor absorption in its glycosidic form and extensive metabolism by the gut microbiota. The critical step for its systemic action is the hydrolysis by intestinal bacteria to its aglycone, naringenin. Naringenin is then absorbed and undergoes significant first-pass metabolism, primarily glucuronidation and sulfation, in the intestine and liver. Consequently, the predominant forms found in circulation are naringenin conjugates, not the free aglycone or the parent glycoside. This document synthesizes quantitative pharmacokinetic data from various preclinical and clinical studies, details the experimental protocols used, and provides visual representations of the metabolic pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of naringin and its primary active metabolite, naringenin, have been characterized in several species. The following tables summarize key data from these studies.

Table 2.1: Pharmacokinetic Parameters of Naringin and Naringenin in Rats

| Compound | Dosage and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |

| Naringin | 42 mg/kg (oral) | - | - | - | 44.1 (as naringin and naringenin) | [1] |

| Naringenin | 50 mg/kg (oral) | - | - | - | 3.8 (free naringenin), 39.8 (with conjugates) | [2] |

| Naringenin | 184 µmol/kg (oral) | 2.8 ± 0.5 (glucuronides), 6.4 ± 1.2 (sulfates) | 2.17 ± 1.21 (glucuronides), 3.46 ± 1.94 (sulfates) | 1259.9 ± 356.8 (glucuronides), 6841.7 ± 325.9 (sulfates) | Not Reported | [3] |

| Naringin | 5.075 mg/kg (oral) | - | 0.25 and 3.0 | 274.81 (min·mg/L) | Not Reported | [4] |

Note: Some studies report concentrations in µmol/L; conversions may have been applied. The double peak phenomenon for Tmax is noted in some studies.[4]

Table 2.2: Pharmacokinetic Parameters of Naringenin in Rabbits

| Compound | Dosage and Route | Cmax | Tmax | MRT (h) | Absolute Bioavailability (%) | Reference |

| Naringenin | Oral | Lower | Later | Longer | 4 (free), 8 (with conjugates) | [5] |

Table 2.3: Pharmacokinetic Parameters of Naringenin in Humans

| Compound | Dosage and Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | Reference |

| Naringenin | 150 mg (oral) | 15.76 ± 7.88 | 3.17 ± 0.74 | 67.61 ± 24.36 | [6] |

| Naringenin | 600 mg (oral) | 48.45 ± 7.88 | 2.41 ± 0.74 | 199.06 ± 24.36 | [6] |

| Naringenin | 135 mg (oral) | 7.39 ± 2.83 | ~3.67 | - | [7] |

Experimental Protocols

The methodologies employed in the pharmacokinetic studies of naringin and naringenin are crucial for the interpretation of the data. Below are detailed protocols from representative studies.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[2][4]

-

Administration:

-

Oral (PO): Naringin or naringenin is dissolved in a suitable vehicle (e.g., a mixture of propylene (B89431) glycol, ethanol, and water) and administered by oral gavage at doses ranging from 5 mg/kg to over 200 mg/kg.[3][4]

-

Intravenous (IV): For determining absolute bioavailability, the compound is administered via a tail vein.

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from the tail vein or via cardiac puncture into heparinized tubes.[3] Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Preparation:

-

Hydrolysis: To measure total naringenin (free and conjugated), plasma samples are often incubated with β-glucuronidase and sulfatase to hydrolyze the conjugates back to the aglycone form.[3]

-

Extraction: Liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction is used to isolate the analytes from the plasma matrix.

-

-

Analytical Method:

-

Quantification: The concentrations of naringin and naringenin in the plasma extracts are determined using High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

-

Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water containing a small percentage of formic acid to improve peak shape and ionization.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity.[1]

-

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and mean residence time (MRT) from the plasma concentration-time data.[5]

In Vitro Metabolism Study

-

System: Rat or human liver and kidney microsomes are used to study phase I and phase II metabolism.[1]

-

Procedure:

-

Naringin is incubated with the microsomes in the presence of necessary cofactors (e.g., NADPH for phase I, UDPGA for glucuronidation).

-

The reaction is stopped at various time points.

-

The mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.[1]

-

Visualizations: Pathways and Workflows

Metabolic Pathway of Naringin

The primary metabolic fate of orally ingested naringin is its conversion to naringenin by the gut microbiota, followed by extensive phase II conjugation.

Caption: Metabolic pathway of naringin after oral administration.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of a compound like naringin.

References

- 1. Frontiers | Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, Humans, and the Differences Between Species [frontiersin.org]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. jfda-online.com [jfda-online.com]

- 4. mdpi.com [mdpi.com]

- 5. Comparison of metabolic pharmacokinetics of naringin and naringenin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beneficial Effects of Citrus Flavanones Naringin and Naringenin and Their Food Sources on Lipid Metabolism: An Update on Bioavailability, Pharmacokinetics, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence of Isonaringin in Citrus Fruits: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Isonaringin, a flavanone-7-O-rutinoside, is a naturally occurring flavonoid in citrus fruits and an isomer of the more commonly known bitter compound, naringin (B1676962). While often found in lower concentrations than its neohesperidoside counterpart, this compound contributes to the overall flavonoid profile and potential bioactivity of citrus extracts. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various citrus species, delves into its biosynthesis, and presents detailed methodologies for its extraction, separation, and quantification. The aim is to equip researchers, scientists, and drug development professionals with the critical information required for the targeted study and utilization of this specific flavanone (B1672756) glycoside.

Introduction to this compound in Citrus

Flavonoids are a diverse group of polyphenolic secondary metabolites in plants, recognized for their antioxidant and various health-promoting properties. Within the citrus genus, flavanone glycosides are particularly abundant, contributing to the characteristic taste and bioactivity of these fruits. This compound (Naringenin-7-O-rutinoside), also known as narirutin, is a key flavanone, though often overshadowed by its intensely bitter isomer, naringin (Naringenin-7-O-neohesperidoside). The structural difference lies in the disaccharide moiety attached to the naringenin (B18129) aglycone at the 7-position. In this compound, the sugar is rutinose (α-L-rhamnosyl-(1→6)-β-D-glucose), whereas in naringin, it is neohesperidose (α-L-rhamnosyl-(1→2)-β-D-glucose). This seemingly minor difference in the glycosidic linkage significantly impacts the sensory properties, with this compound being tasteless or only slightly bitter compared to the potent bitterness of naringin.

The presence and relative abundance of this compound and naringin are species- and cultivar-dependent, making their analysis crucial for understanding the chemotaxonomy and flavor profiles of citrus fruits. For drug development professionals, the specific biological activities of this compound, distinct from or in synergy with other citrus flavonoids, are of growing interest.

Biosynthesis of this compound in Citrus

The biosynthesis of this compound in citrus follows the general phenylpropanoid pathway to produce the core flavanone structure, naringenin. The differentiation between the synthesis of this compound and naringin occurs in the final glycosylation steps.

The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This intermediate is subsequently cyclized by chalcone isomerase (CHI) to yield the flavanone aglycone, (2S)-naringenin.

The crucial branching point for the synthesis of this compound and naringin is the glycosylation of naringenin. First, a UDP-glucose:flavanone-7-O-glucosyltransferase (F7GT) attaches a glucose molecule to the 7-hydroxyl group of naringenin, forming prunin (B191939) (naringenin-7-O-glucoside). Following this, one of two distinct rhamnosyltransferases acts on prunin to create either this compound or naringin:

-

For this compound (Narirutin) Synthesis: A 1,6-rhamnosyltransferase (1,6RhaT) catalyzes the transfer of a rhamnose moiety from UDP-L-rhamnose to the 6-position of the glucose of prunin, forming the rutinose linkage.[1]

-

For Naringin Synthesis: A 1,2-rhamnosyltransferase (1,2RhaT) catalyzes the transfer of a rhamnose moiety to the 2-position of the glucose of prunin, forming the neohesperidose linkage.[2][3][4]

The presence and relative expression levels of these two enzymes are the primary determinants of the this compound-to-naringin ratio in a given citrus species or cultivar.[1]

Natural Occurrence and Quantitative Data

This compound is widely distributed across the Citrus genus, however, its concentration can vary significantly. Generally, citrus species that are rich in naringin, such as grapefruit (Citrus paradisi), pomelo (Citrus maxima), and sour orange (Citrus aurantium), also contain this compound, though often in smaller quantities. In contrast, sweet oranges (Citrus sinensis) and mandarins (Citrus reticulata) tend to have lower levels of both naringin and this compound, with other flavanones like hesperidin (B1673128) often being more dominant.

Quantitative data specifically for this compound is less abundant in the literature compared to naringin. Many studies report total flavanone content or do not chromatographically resolve the two isomers. The following table summarizes available data for naringin, which can serve as an indicator for the potential presence of this compound, as they share a common precursor. It is important to note that the ratio of naringin to this compound is not constant.

| Citrus Species | Fruit Part | Naringin Concentration | This compound (Narirutin) Presence | Reference |

| Citrus paradisi (Grapefruit) | Juice | 100 - 800 ppm | Present, typically lower than naringin | [5] |

| Citrus maxima (Pomelo) | Juice | 72.06 - 73.90 mg/L | Present | [6] |

| Citrus aurantium (Sour Orange) | Juice | 150 - 350 ppm | Present | [5] |

| Citrus sinensis (Sweet Orange) | Peel | ~2.021 mg/g (dry weight) | Present, but not the dominant flavanone | [2] |

| Citrus reticulata (Mandarin) | Juice & Peel | Generally low | Present | [7] |

Note: The concentrations are presented as reported in the respective studies and may vary based on cultivar, maturity, and analytical methodology. "ppm" is equivalent to "mg/L" for aqueous solutions like juice.

Experimental Protocols

The accurate quantification of this compound requires robust extraction and analytical methods that can effectively separate it from its isomer, naringin, and other co-eluting compounds.

Extraction of Flavanone Glycosides from Citrus Peel

This protocol describes a general method for the extraction of this compound and other flavanones from citrus peel, which is a rich source of these compounds.

Materials and Reagents:

-

Fresh citrus fruit peels (albedo and flavedo)

-

Methanol (B129727) (HPLC grade)

-

Ethanol (70%, v/v)

-

Deionized water

-

Grinder or blender

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation: Fresh citrus peels are washed and the albedo (white, spongy layer) is manually separated from the flavedo (colored outer layer). The albedo is then cut into small pieces and can be either used fresh or dried in an oven at 60°C to a constant weight. The dried material should be ground into a fine powder.[8]

-

Extraction:

-

Soxhlet Extraction: A known quantity of the dried peel powder (e.g., 10 g) is placed in a thimble and extracted with methanol for 6-8 hours.

-

Ultrasonic-Assisted Extraction (UAE): A known quantity of the peel powder (e.g., 1 g) is suspended in a solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v). The mixture is then sonicated in an ultrasonic bath at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 30-60 minutes).[9]

-

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Sample Preparation for HPLC: The crude extract is redissolved in a known volume of the mobile phase (or a compatible solvent like methanol) and filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of this compound and naringin.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically required to achieve good separation of the isomers. A common mobile phase consists of:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time to elute more hydrophobic compounds. An example gradient could be: 0-5 min, 10% B; 5-25 min, ramp to 40% B; 25-30 min, ramp to 100% B; hold for 5 min; then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection: UV detection at approximately 280-284 nm, which is near the absorbance maximum for naringenin and its glycosides.[10]

-

Injection Volume: 10-20 µL.

Quantification:

-

Standard Preparation: Prepare a series of standard solutions of this compound and naringin of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration for each compound.

-

Sample Analysis: Inject the prepared sample extracts. Identify the peaks for this compound and naringin based on their retention times compared to the standards.

-

Calculation: Quantify the amount of this compound and naringin in the sample by interpolating their peak areas from the respective calibration curves.

Signaling Pathways and Biological Significance

Currently, there is a lack of specific research on signaling pathways directly modulated by this compound in citrus plants. The biosynthesis of flavonoids, including this compound, is known to be regulated by a complex network of transcription factors and is influenced by developmental cues and environmental stresses.

From a human health perspective, this compound, along with other citrus flavonoids, is investigated for its potential biological activities. These include antioxidant, anti-inflammatory, and other beneficial effects. The study of these activities involves investigating its influence on various cellular signaling pathways in mammalian systems, such as those involving NF-κB and MAPK. However, a detailed discussion of these is beyond the scope of this guide focused on the natural occurrence in citrus.

Conclusion

This compound is an integral, yet often under-quantified, component of the flavonoid profile of many citrus fruits. Its biosynthesis is intricately linked to that of its bitter isomer, naringin, with the final glycosylation step determining the resulting compound. While analytical methods exist for its separation and quantification, there is a clear need for more targeted research to establish a comprehensive database of this compound content across a wider range of citrus species and cultivars. Such data would be invaluable for food scientists aiming to understand citrus flavor profiles, as well as for researchers in the fields of natural product chemistry and drug development seeking to explore the unique biological activities of this flavanone glycoside. The methodologies and information presented in this guide provide a solid foundation for advancing the study of this compound in citrus.

References

- 1. The molecular and enzymatic basis of bitter/non-bitter flavor of citrus fruit: evolution of branch-forming rhamnosyltransferases under domestication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Primary Bitter Taste of Citrus is Linked to a Functional Allele of the 1,2-Rhamnosyltransferase Gene Originating from Citrus grandis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase. Purification and characterization of an enzyme catalyzing the production of bitter compounds in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. New Method for Isolation of Naringin Compound from Citrus maxima [scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Metabolic Pathways of Isonaringin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of isonaringin, a flavanone-7-O-glycoside. Due to the limited availability of direct in vivo metabolic studies on this compound, this guide extrapolates its metabolic fate based on the well-documented pathways of its isomer, naringin (B1676962). Both this compound and naringin share the same aglycone, naringenin (B18129), which is the central molecule in their biotransformation. This document details the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on the enzymatic processes and resulting metabolites. Quantitative pharmacokinetic data for naringin and naringenin are presented to serve as a proxy for this compound. Detailed experimental protocols for conducting in vivo pharmacokinetic studies are also provided, along with visualizations of the metabolic pathways and experimental workflows.

Introduction

This compound, a flavonoid glycoside found in citrus fruits, is an isomer of the more extensively studied naringin. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential health benefits, including antioxidant and anti-inflammatory properties. A thorough understanding of their in vivo metabolic pathways is crucial for the development of new therapeutic agents and for assessing their efficacy and safety. This guide synthesizes the current understanding of this compound metabolism, drawing heavily on the established metabolic pathways of naringin.

Metabolic Pathways of this compound

The in vivo metabolism of this compound is presumed to follow a similar pathway to naringin, primarily involving hydrolysis by gut microbiota followed by phase I and extensive phase II metabolism of the resulting aglycone, naringenin.

Initial Metabolism in the Gastrointestinal Tract

Upon oral administration, this compound, like naringin, is poorly absorbed in its glycosidic form. The primary initial metabolic step is the hydrolysis of the glycosidic bond by β-glucosidases produced by intestinal microflora.[1] This enzymatic action cleaves the sugar moiety (neohesperidose in the case of naringin, and likely a similar disaccharide for this compound) to release the aglycone, naringenin.[1][2]

Phase I and Phase II Metabolism of Naringenin

Naringenin, the aglycone of both this compound and naringin, is the central metabolite that undergoes further biotransformation.[3][4]

-

Phase I Metabolism: Naringenin can undergo minor phase I reactions, primarily hydroxylation, catalyzed by cytochrome P450 enzymes in the liver.[5] However, the predominant metabolic route for naringenin is phase II conjugation.

-

Phase II Metabolism: Naringenin is extensively metabolized through glucuronidation and sulfation in the intestines and liver.[3][6][7] The primary metabolites formed are naringenin glucuronides and naringenin sulfates.[6][7] These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The major circulating forms of naringenin in the bloodstream are its conjugated metabolites.[3][7]

Further Degradation by Gut Microbiota

Unabsorbed naringenin and its metabolites that are excreted back into the intestine via enterohepatic circulation can be further degraded by gut microbiota into smaller phenolic compounds.[2][8] These catabolites can also be absorbed and contribute to the overall biological activity.

The proposed metabolic pathway of this compound is visualized in the following diagram:

Quantitative Pharmacokinetic Data

Due to the scarcity of pharmacokinetic data for this compound, the following tables summarize the pharmacokinetic parameters of its isomer, naringin, and its primary metabolite, naringenin, in rats. This data provides a valuable reference for predicting the in vivo behavior of this compound.

Table 1: Pharmacokinetic Parameters of Naringin and Naringenin in Rats After Oral Administration of Naringin

| Parameter | Naringin | Naringenin (Total) | Reference |

| Cmax (µg/L) | 150.3 ± 45.7 | 1025.6 ± 289.4 | [8] |

| Tmax (h) | 0.25 | 8.0 | [8] |

| AUC (0-t) (µg·h/L) | 289.6 ± 87.5 | 13456.7 ± 3890.1 | [8] |

| t1/2 (h) | 1.5 ± 0.4 | 10.2 ± 2.9 | [8] |

Table 2: Pharmacokinetic Parameters of Naringenin and its Conjugates in Rats After Oral Administration of Naringenin

| Parameter | Naringenin (Free) | Naringenin Glucuronides | Naringenin Sulfates | Reference |

| Cmax (µg/mL) | Not Detected | 2.5 ± 0.8 | 4.1 ± 1.2 | [7] |

| Tmax (h) | - | 1.0 | 1.0 | [7] |

| AUC (0-t) (µg·h/mL) | - | 10.3 ± 3.2 | 30.7 ± 9.5 | [7] |

Experimental Protocols

The following section details a typical experimental protocol for an in vivo pharmacokinetic study of this compound, based on established methodologies for naringin.

Animal Model

-

Species: Male Sprague-Dawley rats (200-250 g) are commonly used.[8][9]

-

Acclimation: Animals should be acclimated for at least one week prior to the experiment under controlled conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.[8]

-

Fasting: Animals should be fasted for 12 hours before drug administration, with continued access to water.[8]

Drug Administration and Sample Collection

-

Drug Formulation: this compound is typically dissolved in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

-

Administration: The this compound solution is administered orally via gavage at a specific dose (e.g., 50 mg/kg).[8]

-

Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 36 hours) post-administration.[2][8]

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.[8]

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces at specified intervals.[2][8]

Sample Preparation and Analysis

-

Plasma Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add an internal standard (e.g., hesperetin).

-

Precipitate proteins by adding 300 µL of methanol (B129727) or acetonitrile (B52724), followed by vortexing and centrifugation.[8]

-

The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.

-

-

Enzymatic Hydrolysis (for total naringenin quantification):

-

To a plasma sample, add β-glucuronidase/sulfatase solution in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0).[6][7]

-

Incubate the mixture at 37°C for a specified time (e.g., 2 hours) to hydrolyze the conjugated metabolites back to naringenin.[6][7]

-

Proceed with the protein precipitation step as described above.

-

-

Analytical Method:

-

Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for its high sensitivity and selectivity.[8][9]

-

Chromatographic Conditions: A C18 column is typically used with a gradient elution of mobile phases consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[8]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[8]

-

A diagram illustrating a typical experimental workflow is provided below:

Conclusion

The in vivo metabolism of this compound is expected to mirror that of its isomer, naringin, with the primary pathway involving hydrolysis to naringenin by the gut microbiota, followed by extensive phase II conjugation (glucuronidation and sulfation) in the liver and intestines. The resulting metabolites are then excreted in the urine and feces. Due to the lack of direct in vivo studies on this compound, the provided pharmacokinetic data for naringin and naringenin serve as a valuable proxy. The detailed experimental protocols outlined in this guide provide a robust framework for conducting future in vivo studies to elucidate the specific metabolic fate of this compound. Such research is essential for advancing the development of this compound-based therapeutic agents.

References

- 1. Microbial Metabolism of Naringin and the Impact on Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]

- 3. Comparison of metabolic pharmacokinetics of naringin and naringenin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Citrus Flavonoids, Naringin and Naringenin, on Metabolic Syndrome and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo effects of naringin on cytochrome P450-dependent monooxygenase in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tissue distribution of naringenin conjugated metabolites following repeated dosing of naringin to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lawdata.com.tw [lawdata.com.tw]

- 8. Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract, Naringin, Neohesperidin, and Naringin-Neohesperidin [frontiersin.org]

Isonaringin: A Technical Guide to its Foundational Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals